molecular formula C16H18N2O4 B6092118 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B6092118
M. Wt: 302.32 g/mol
InChI Key: AGTZATGKYJZXRD-RQZCQDPDSA-N
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Description

N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a carbohydrazide derivative comprising a 2,5-dimethylfuran-3-carboxylic acid core linked via a hydrazide bridge to a substituted benzylidene moiety (3-ethoxy-4-hydroxyphenyl). This compound belongs to the Schiff base family, synthesized typically by condensing aldehydes with hydrazides under acidic conditions. While direct synthesis data for this compound are unavailable, analogous methods involve refluxing substituted benzaldehydes with hydrazides in methanol with catalytic acetic acid .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-21-15-8-12(5-6-14(15)19)9-17-18-16(20)13-7-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTZATGKYJZXRD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related carbohydrazides, emphasizing substituent effects on physicochemical and biological properties:

Table 1: Comparison of Key Analogues
Compound Name Substituents (Aryl Group) Core Structure Bioactivity (MIC)* Synthesis Yield Key Features References
Target Compound 3-Ethoxy-4-hydroxy 2,5-Dimethylfuran-3-carbohydrazide Not reported Not reported Ethoxy (electron-donating), hydroxy (H-bonding)
L1 (N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide) 3-Hydroxy-4-methoxy Furan-2-carbohydrazide Not tested 54% Methoxy enhances lipophilicity
5e (N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide) 4-Chloro Pyridine-4-carbohydrazide No inhibition (H37Rv) Not reported Chloro (electron-withdrawing)
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide 4-Chloro (ethylidene) 2,5-Dimethylfuran-3-carbohydrazide Not reported Not reported Chloro may enhance bioactivity
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxy, 3,4,5-trimethoxy Benzohydrazide Not reported Not reported Multiple methoxy groups improve crystallinity

MIC = Minimum Inhibitory Concentration against *Mycobacterium tuberculosis H37Rv.

Key Observations:

The ethoxy group in the target compound may offer better metabolic stability than methoxy due to reduced oxidative susceptibility. Electron-Withdrawing Groups (e.g., chloro): Improve electrophilicity but may reduce solubility.

Biological Activity: None of the pyridine-4-carbohydrazide derivatives in inhibited M. tuberculosis, highlighting the importance of core structure (e.g., furan vs. pyridine) and substituent selection . The target compound’s furan core and dimethyl substitution may confer steric hindrance, altering binding interactions compared to indole-containing analogues (e.g., ) .

Synthetic Considerations: Yields for similar compounds range from 54% (L1) to 76% (), influenced by substituent reactivity and reaction conditions .

Crystallography and Stability :

  • Compounds with hydroxy groups (e.g., ) form robust hydrogen-bonding networks, enhancing crystal stability . The target compound’s ethoxy and hydroxy groups may similarly influence packing patterns, analyzable via SHELX software .

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